molecular formula C5H4O3S B1395565 3-Hydroxythiophene-2-carboxylic acid CAS No. 5118-07-0

3-Hydroxythiophene-2-carboxylic acid

Cat. No. B1395565
CAS RN: 5118-07-0
M. Wt: 144.15 g/mol
InChI Key: RVDUJCGAAPQDBO-UHFFFAOYSA-N
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Description

3-Hydroxythiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H4O3S . It is an aromatic compound .


Molecular Structure Analysis

The molecular structure of 3-Hydroxythiophene-2-carboxylic acid is represented by the formula C5H4O3S . More detailed structural analysis may require specific experimental techniques such as X-ray diffraction .


Physical And Chemical Properties Analysis

3-Hydroxythiophene-2-carboxylic acid is a solid at room temperature . Its molecular weight is 145.16 . For more specific physical and chemical properties, specialized experimental techniques may be required .

Scientific Research Applications

Application in Organic Synthesis

  • Specific Scientific Field : Organic Synthesis
  • Summary of the Application : Thiophene derivatives, including 3-Hydroxythiophene-2-carboxylic acid, are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science .
  • Methods of Application or Experimental Procedures : The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
  • Summary of the Results or Outcomes : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Application in Corrosion Inhibition

  • Specific Scientific Field : Material Science
  • Summary of the Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Methods of Application or Experimental Procedures : The specific methods of application in this context would depend on the specific industrial process and the type of material that needs to be protected from corrosion .
  • Summary of the Results or Outcomes : The use of thiophene derivatives as corrosion inhibitors can help to extend the lifespan of materials and reduce costs associated with corrosion damage .

Application in Medicine

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Methods of Application or Experimental Procedures : The specific methods of application in this context would depend on the specific medical condition being treated .
  • Summary of the Results or Outcomes : The use of thiophene derivatives in medicine can help to treat a variety of conditions, improving patient outcomes .

Application in Organic Light-Emitting Diodes (OLEDs)

  • Specific Scientific Field : Electronics
  • Summary of the Application : Thiophene-mediated molecules have a prominent role in the fabrication of organic light-emitting diodes (OLEDs) .
  • Methods of Application or Experimental Procedures : The specific methods of application in this context would depend on the specific design and manufacturing process of the OLED .
  • Summary of the Results or Outcomes : The use of thiophene derivatives in OLEDs can help to improve the efficiency and lifespan of these devices .

Safety And Hazards

3-Hydroxythiophene-2-carboxylic acid is associated with certain hazards. It has been classified with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261 .

properties

IUPAC Name

3-hydroxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3S/c6-3-1-2-9-4(3)5(7)8/h1-2,6H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDUJCGAAPQDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716204
Record name 3-Hydroxythiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxythiophene-2-carboxylic acid

CAS RN

5118-07-0
Record name 3-Hydroxythiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxythiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

10.0 g of methyl 3-hydroxy-thiophene-2-carboxylate were dissolved in a mixture of 90 ml of tetrahydrofuran (THF) and 90 ml of methanol, and a solution of 25.2 g of lithium hydroxide in 25 ml of water was added. The reaction mixture was stirred at 22° C. for 18 h and then heated at 55° C. for 6 h. The reaction mixture was concentrated to 50 ml in a rotary evaporator, acidified to pH=1 with 2 molar hydrochloric acid and extracted 3 times with 50 ml of t-butyl methyl ether each time. The combined organic phases were dried over magnesium sulfate and concentrated.
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Synthesis routes and methods III

Procedure details

600 mg of 3,4,5-triacetoxy-6-(2-benzylcarbamoyl-thiophen-3-yloxy)-tetrahydro-pyran-2-ylmethyl acetate were dissolved in 40 ml of methanol, and 1.40 ml of a 30% strength methanolic sodium methanolate solution were added. The reaction mixture was stirred at 22° C. for 2 h, neutralized with 0.5 molar methanolic HCl solution and concentrated. The crude product was purified by column chromatography (SiO2, ethyl acetate/methanol=10:1).
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3,4,5-triacetoxy-6-(2-benzylcarbamoyl-thiophen-3-yloxy)-tetrahydro-pyran-2-ylmethyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxythiophene-2-carboxylic acid
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Reactant of Route 5
3-Hydroxythiophene-2-carboxylic acid
Reactant of Route 6
3-Hydroxythiophene-2-carboxylic acid

Citations

For This Compound
10
Citations
G Volynets, S Lukashov, I Borysenko… - Monatshefte für Chemie …, 2019 - Springer
… (6)) and 3-hydroxythiophene-2-carboxylic acid methyl ester (… )benzyl > 3-hydroxythiophene-2-carboxylic acid methyl ester. … -yl)-3-hydroxythiophene-2-carboxylic acid derivatives play a …
Number of citations: 5 link.springer.com
AG Shtukenberg, X Zhu, Y Yang… - Crystal Growth & Design, 2020 - ACS Publications
… One drop of concentrated H 2 SO 4 was added to a mixture of 3-hydroxythiophene-2-carboxylic acid (3.50 mmol) and acetic anhydride (10.0 mmol). (18) The reaction was then heated …
Number of citations: 29 pubs.acs.org
G Volynets, V Vdovin, S Lukashov… - Current Enzyme …, 2021 - ingentaconnect.com
… [20], phenylhydrazine [21], 5-amino-4-(1H-benzoimidazol2-yl)-phenyl-1,2-dihydro-pyrrol-3-one [22] and 5-(5,6dimethoxybenzimidazol-1-yl)-3-hydroxythiophene-2carboxylic acid [23]. In …
Number of citations: 1 www.ingentaconnect.com
SJ Balkrishna, S Kumar - Synthesis, 2012 - thieme-connect.com
… Similar to pyridine, synthesis of thiophene-based hydroxy amide is also not well documented because of scarce availability of 3-hydroxythiophene-2-carboxylic acid. Moreover, …
Number of citations: 22 www.thieme-connect.com
DP Wilson, ZK Wan, WX Xu, SJ Kirincich… - Journal of medicinal …, 2007 - ACS Publications
… solution of 4,5-dibromo-3-hydroxythiophene-2-carboxylic acid methyl ester (20 g, 63.1 mmol). … prepared from 4,5-dibromo-3-hydroxythiophene-2-carboxylic acid methyl ester (3.17 g, 10 …
Number of citations: 146 pubs.acs.org
ZK Wan, J Lee, R Hotchandani… - ChemMedChem …, 2008 - Wiley Online Library
… Alkylation of 5-bromo-4-substituted-3-hydroxythiophene-2-carboxylic acid with ethyl bromoacetate or tert-butyl bromoacetate gave intermediate 4, which was then coupled to 3-…
S Puri, K Juvale - Journal of Molecular Structure, 2022 - Elsevier
This work is focused on the synthesis and characterization by spectroscopic methods of new indazole compounds containing carboxamide and acetamido N-substituted moieties on C 3 …
Number of citations: 3 www.sciencedirect.com
GP Volynets, MA Tukalo, VG Bdzhola… - Future …, 2020 - Future Medicine
Background: A major focus of tuberculosis drug discovery is aimed at the development of novel antibiotics with activity against drug-resistant strains of Mycobacterium tuberculosis. …
Number of citations: 7 www.futuremedicine.com
MY Rybak, AO Balanda, AP Yatsyshyna, IM Kotey… - Scientific reports, 2021 - nature.com
Antibiotic resistance is a major problem of tuberculosis treatment. This provides the stimulus for the search of novel molecular targets and approaches to reduce or forestall resistance …
Number of citations: 5 www.nature.com
R Livingstone - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
… Soc., 1956, 4985), also obtained by decarboxylation of 3-hydroxythiophene-2-carboxylic acid (H. Fiessel- mann, P. Schipprack and L Seitler, Ber., 1954, 87, 841), and by treating 1,4-di- …
Number of citations: 2 www.sciencedirect.com

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